molecular formula C12H19N B065396 3-(4-Isopropylphenyl)propan-1-amine CAS No. 165736-01-6

3-(4-Isopropylphenyl)propan-1-amine

Cat. No. B065396
CAS RN: 165736-01-6
M. Wt: 177.29 g/mol
InChI Key: RNWADJRXWKNYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropylphenyl)propan-1-amine is a unique chemical with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The compound is also known by other names such as 3-[4-(propan-2-yl)phenyl]propan-1-amine and 3-(4-propan-2-ylphenyl)propan-1-amine .


Molecular Structure Analysis

The InChI string of 3-(4-Isopropylphenyl)propan-1-amine is InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3 . The Canonical SMILES string is CC(C)C1=CC=C(C=C1)CCCN . These strings provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 267.0±19.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.5±3.0 kJ/mol . The flash point is 120.3±9.1 °C . The index of refraction is 1.516 . The molar refractivity is 58.2±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 2 hydrogen bond donors . It has 4 freely rotating bonds . The polar surface area is 26 Ų . The polarizability is 23.1±0.5 10^-24 cm³ . The surface tension is 34.9±3.0 dyne/cm . The molar volume is 192.5±3.0 cm³ .

Scientific Research Applications

Synthesis of Enantiopure Compounds

The compound is used in the synthesis of enantiopure drug-like molecules, particularly 1-phenylpropan-2-amines . These are crucial in the development of pharmaceuticals where the chirality of the drug can significantly affect its efficacy.

Cognitive Function Improvement

Derivatives of this compound have been reported to improve cognitive function in patients with multiple sclerosis . This suggests its potential application in the treatment of neurodegenerative diseases.

Active Pharmaceutical Ingredient Constituent

Approximately 40% of all active pharmaceutical ingredients contain chiral amines . 3-(4-Isopropylphenyl)propan-1-amine could serve as a precursor or intermediate in the synthesis of these compounds.

Resolving Agents for Enantiomers

The compound can be used as a resolving agent in the separation of enantiomers . This is an essential step in the production of enantiomerically pure substances for various scientific applications.

Biocatalysis

In biocatalytic processes, this compound can be utilized as a starting material for the synthesis of novel disubstituted 1-phenylpropan-2-amines using transaminase enzymes . This method is environmentally friendly and economically attractive.

Neurological Disorders Treatment

It has potential applications in the treatment of neurological disorders such as Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder, as these conditions are currently treated with related compounds .

Obesity and Benign Prostatic Hyperplasia Treatment

Compounds structurally similar to 3-(4-Isopropylphenyl)propan-1-amine are used in the treatment of obesity and benign prostatic hyperplasia . This indicates possible research applications in developing treatments for these conditions.

Chemical Research and Development

As a product offered to early discovery researchers, it is a valuable chemical for experimental and developmental purposes in the field of chemistry .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWADJRXWKNYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589844
Record name 3-[4-(Propan-2-yl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylphenyl)propan-1-amine

CAS RN

165736-01-6
Record name 4-(1-Methylethyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165736-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Propan-2-yl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(propan-2-yl)phenyl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.